Pyridin-2-sulfonylfluorid

Übersicht

Beschreibung

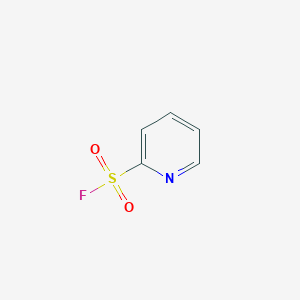

Pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO2S. It is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent for the deoxyfluorination of alcohols, making it a valuable tool in the synthesis of fluorinated organic compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Deoxyfluorination Reagent : PyFluor serves as a general deoxyfluorination reagent for primary and secondary alcohols. It exhibits high selectivity and generates fewer elimination side products compared to traditional reagents like DAST (Diethylaminosulfur trifluoride) . The reaction is typically performed at room temperature using solvents such as toluene or ethereal solvents, with strong bases like DBU or MTBD facilitating the process.

| Property | PyFluor | DAST |

|---|---|---|

| Stability | High | Low (requires refrigeration) |

| Side Products | Minimal | Significant |

| Reaction Conditions | Mild | Harsh |

Biological Studies

Fluorinated compounds synthesized using PyFluor are crucial in biological research. The incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds. This has led to increased interest in developing fluorinated drugs that exhibit improved efficacy .

Pharmaceutical Development

PyFluor is employed in the synthesis of fluorinated pharmaceuticals, which are often more effective due to their enhanced properties. The ability to selectively introduce fluorine into drug candidates allows researchers to optimize their pharmacological profiles .

Agrochemical Production

The compound is also utilized in the production of agrochemicals, where fluorinated derivatives can improve the effectiveness of pesticides and herbicides. The unique properties imparted by fluorine can enhance the biological activity of these compounds .

Case Study 1: Deoxyfluorination of Alcohols

In a study conducted by Sigma-Aldrich, PyFluor was used to deoxyfluorinate various alcohols with high yields and selectivity. For example:

- Substrate : 1-butanol

- Yield : 85%

- Conditions : Room temperature, toluene, DBU as base

This demonstrates the reagent's effectiveness in producing fluorinated compounds while minimizing byproducts .

Case Study 2: Fluorinated Drug Development

A research project focused on synthesizing fluorinated derivatives of known pharmaceuticals using PyFluor highlighted its role in enhancing drug profiles:

- Drug Candidate : Atypical antipsychotic

- Modification : Introduction of fluorine at specific positions

- Outcome : Improved binding affinity and metabolic stability

This case illustrates how PyFluor contributes to optimizing drug candidates through selective fluorination .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonyl fluoride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods: In industrial settings, the production of pyridine-2-sulfonyl fluoride involves the use of large-scale reactors and precise control of reaction parameters. The process ensures high yield and purity, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine-2-sulfonyl fluoride primarily undergoes substitution reactions, particularly deoxyfluorination. This process involves the replacement of a hydroxyl group with a fluorine atom, facilitated by the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene .

Common Reagents and Conditions: The deoxyfluorination reaction using pyridine-2-sulfonyl fluoride is typically performed at room temperature in solvents like toluene or ethereal solvents. The reaction conditions are mild, and the reagent exhibits high selectivity, resulting in minimal side products .

Major Products: The primary products of reactions involving pyridine-2-sulfonyl fluoride are fluorinated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .

Wirkmechanismus

The primary mechanism of action for pyridine-2-sulfonyl fluoride involves the nucleophilic substitution of a hydroxyl group with a fluorine atom. This reaction is facilitated by the strong electron-withdrawing nature of the sulfonyl fluoride group, which activates the hydroxyl group for substitution. The reaction proceeds through an S_N2 mechanism, resulting in the formation of a fluorinated product .

Vergleich Mit ähnlichen Verbindungen

Diethylaminosulfur trifluoride (DAST): A commonly used deoxyfluorinating reagent, but it has limitations due to its tendency to detonate at elevated temperatures.

Perfluoro-1-butanesulfonyl fluoride (PBSF): Another deoxyfluorinating reagent, but it is less selective compared to pyridine-2-sulfonyl fluoride.

1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium tetrafluoroborate (AlkylFluor): A newer reagent with similar applications but different selectivity and stability profiles.

Uniqueness: Pyridine-2-sulfonyl fluoride stands out due to its superior thermal and chemical stability, high selectivity, and minimal side product formation. These properties make it a preferred choice for deoxyfluorination reactions, especially in preparatory and industrial-scale applications .

Biologische Aktivität

Pyridine-2-sulfonyl fluoride (PyFluor) is a chemical compound recognized for its significant role in organic synthesis and its potential biological applications. This article delves into the biological activity of PyFluor, highlighting its mechanisms of action, applications in enzyme inhibition, and implications for medicinal chemistry.

Overview of Pyridine-2-sulfonyl Fluoride

Pyridine-2-sulfonyl fluoride has the molecular formula and is primarily utilized as a reagent for selective fluorination reactions. Its stability and reactivity make it a valuable tool in synthesizing fluorinated organic compounds, which are often used in biological studies to investigate the effects of fluorine substitution on various biological activities .

The biological activity of PyFluor is largely attributed to its ability to act as a covalent electrophile. Sulfonyl fluorides, including PyFluor, can selectively modify nucleophilic residues in proteins, particularly serine, cysteine, and lysine residues. This reactivity allows PyFluor to serve as a potent inhibitor of various enzymes by forming stable covalent bonds with active site residues .

Key Reactions

- Covalent Modification : PyFluor reacts with serine residues in enzymes, leading to irreversible inhibition. This mechanism is particularly useful for studying serine hydrolases and proteases .

- Selectivity : The reactivity of PyFluor can be modulated by the local environment of the enzyme's active site, allowing for selective targeting of specific proteins under various conditions .

Applications in Enzyme Inhibition

Pyridine-2-sulfonyl fluoride has been explored extensively as a tool for enzyme inhibition in chemical biology. Its application spans several areas:

- Protease Inhibition : PyFluor has been shown to inhibit serine proteases effectively. For instance, it has been used to study the inhibition of palmitoyl-protein thioesterase-1 (PPT1), which plays a critical role in lipid metabolism .

- Chemical Probes : The compound acts as a reactive probe to assess enzyme binding sites and identify functionally important protein residues. This capability aids in understanding enzyme mechanisms and developing new therapeutic agents .

- Medicinal Chemistry : Fluorinated compounds synthesized using PyFluor are often more metabolically stable and exhibit enhanced bioavailability, making them promising candidates for drug development .

Case Studies

Several studies have highlighted the efficacy of Pyridine-2-sulfonyl fluoride in biological applications:

- Study on FAAH Inhibition : A recent study demonstrated that AM3506, a potent inhibitor derived from sulfonyl fluorides, showed significant effects on gastrointestinal function and stress reactivity through its action on fatty acid amide hydrolase (FAAH). This illustrates the potential of sulfonyl fluoride derivatives in pharmacological research .

- Inhibition Profiling : Research involving activity-based protein profiling revealed that sulfonyl fluorides could selectively inhibit various serine hydrolases, showcasing their utility in identifying specific enzyme targets within complex biological systems .

Data Table: Biological Activity Summary

Future Directions

The ongoing research into Pyridine-2-sulfonyl fluoride suggests several promising avenues:

- Enhanced Selectivity : Further studies could focus on modifying PyFluor to improve selectivity towards specific enzyme targets.

- Therapeutic Development : Investigating the biological effects of novel fluorinated compounds derived from PyFluor may lead to new therapeutic agents with improved efficacy and safety profiles.

- Chemical Biology Tools : Developing new sulfonyl fluoride derivatives could expand the toolkit available for probing biological systems and understanding disease mechanisms.

Eigenschaften

IUPAC Name |

pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFXLXGZHDHJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469460 | |

| Record name | Pyridine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878376-35-3 | |

| Record name | Pyridine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-sulfonyl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Pyridine-2-sulfonyl Fluoride (PyFluor) a useful reagent in organic synthesis?

A1: Pyridine-2-sulfonyl fluoride (PyFluor) has emerged as a valuable reagent for synthesizing 2-arylpyridines, a common structural motif found in various pharmaceuticals and agrochemicals. [] The paper highlights its utility in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.

Q2: What are the advantages of using PyFluor in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylpyridines?

A2: The research demonstrates that PyFluor readily participates in Suzuki-Miyaura cross-coupling reactions with both hetero(aryl) boronic acids and pinacol boronic esters. [] This methodology offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.